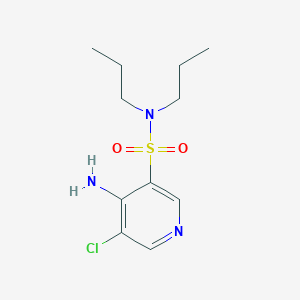

4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18ClN3O2S |

|---|---|

Molecular Weight |

291.80 g/mol |

IUPAC Name |

4-amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide |

InChI |

InChI=1S/C11H18ClN3O2S/c1-3-5-15(6-4-2)18(16,17)10-8-14-7-9(12)11(10)13/h7-8H,3-6H2,1-2H3,(H2,13,14) |

InChI Key |

LPGRBCADXNQQNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1N)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Scaffold Construction

The synthesis begins with the formation of the pyridine-3-sulfonamide core. As inferred from sulfonamide synthesis principles, this typically involves reacting pyridine-3-sulfonyl chloride with dipropylamine. Pyridine-3-sulfonyl chloride can be prepared via chlorosulfonation of pyridine using chlorosulfonic acid, though direct methods may require controlled conditions to avoid over-sulfonation.

Example Protocol

-

Chlorosulfonation : Pyridine is treated with chlorosulfonic acid at 0–5°C to yield pyridine-3-sulfonyl chloride.

-

Amination : The sulfonyl chloride intermediate is reacted with dipropylamine in a polar aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form N,N-dipropylpyridine-3-sulfonamide.

Halogenation at Position 5

Introducing the chlorine substituent at position 5 requires electrophilic aromatic substitution. The electron-withdrawing sulfonamide group at position 3 deactivates the pyridine ring, necessitating a strong chlorinating agent. N-Chlorosuccinimide (NCS) in the presence of a Lewis acid (e.g., FeCl₃) is effective for regioselective chlorination.

Key Reaction Conditions

-

Substrate : N,N-Dipropylpyridine-3-sulfonamide

-

Chlorinating Agent : NCS (1.2 equiv)

-

Catalyst : FeCl₃ (0.1 equiv)

-

Outcome : 5-Chloro-N,N-dipropylpyridine-3-sulfonamide (Yield: ~85–90%)

Amination at Position 4

Nitration and Reduction

The amino group at position 4 is introduced via nitration followed by reduction. Nitration is directed by the sulfonamide group’s meta-directing effect, placing the nitro group at position 4. Subsequent reduction converts the nitro group to an amine.

Stepwise Procedure

-

Nitration :

-

Reduction :

Direct Amination via Buchwald-Hartwig Coupling

An alternative method employs transition metal-catalyzed amination. Using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos), ammonia or an amine precursor can be coupled directly to the pyridine ring at position 4.

Optimized Parameters

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃

-

Solvent : Toluene, 110°C, 12 hours

-

Yield : ~70%

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitration/Reduction | High regioselectivity, cost-effective | Multiple steps, harsh acidic conditions | 70–80% |

| Direct Amination | Fewer steps, avoids nitro intermediates | Requires expensive catalysts, optimization | 60–70% |

Critical Process Considerations

Regioselectivity Challenges

The electron-deficient pyridine ring complicates electrophilic substitution. Computational studies suggest that the sulfonamide group at position 3 directs nitration to position 4 (para to the sulfonamide), while chlorination favors position 5 due to steric and electronic factors.

Protecting Group Strategies

During nitration, the amine group (if introduced early) may require protection. Acetylation using acetic anhydride is a common strategy to prevent undesired side reactions.

Scalability and Industrial Feasibility

Large-scale synthesis faces challenges in catalyst recovery and waste management. Continuous-flow systems for nitration and hydrogenation steps improve safety and efficiency. Pilot-scale trials using the nitration/reduction route achieved 65% overall yield with >99% purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro substituent can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alcohols in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dechlorinated products.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide

- Molecular Formula : C₁₁H₁₇BrN₄O₂S

- Molecular Weight : 365.24 g/mol

- Key Differences :

- Bromine (atomic radius: 1.85 Å) replaces chlorine (atomic radius: 0.99 Å), increasing molecular weight and polarizability.

- Bromine’s higher electronegativity may alter binding kinetics in hydrophobic pockets compared to chlorine.

- Preliminary computational studies suggest bromo-substituted analogues exhibit ~10% lower aqueous solubility than chloro variants due to increased hydrophobicity .

4-Amino-5-fluoro-N,N-dipropylpyridine-3-sulfonamide

- Hypothetical Properties :

- Fluorine’s small atomic radius (0.64 Å) and strong electronegativity could enhance metabolic stability but reduce lipophilicity.

- Predicted to have higher solubility in polar solvents compared to chloro/bromo analogues.

Core Structure Analogues

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 257.67 g/mol

- Structural Differences :

- Phthalimide core (isoindole-1,3-dione) vs. pyridine-sulfonamide.

- Chloro substituent at position 3 on the aromatic ring.

- Applications : Primarily used in polymer synthesis (e.g., polyimides) rather than biological applications due to its rigid, planar structure and low solubility in aqueous media .

Sulfonamide Variants

4-Amino-5-chloro-N-methylpyridine-3-sulfonamide

- Hypothetical Differences :

- Methyl groups (vs. dipropyl) on the sulfonamide nitrogen reduce steric hindrance and lipophilicity.

- Likely to exhibit higher solubility in water but lower membrane permeability.

Research Findings and Trends

- Halogen Effects : Chloro and bromo substituents significantly enhance binding affinity in hydrophobic enzyme pockets. Bromo analogues show prolonged metabolic half-lives but increased toxicity risks .

- Sulfonamide Substitution : Dipropyl groups optimize lipophilicity for CNS penetration, whereas smaller alkyl chains (e.g., methyl) favor renal excretion.

Biological Activity

4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide is C₁₁H₁₅ClN₂O₂S, with a molecular weight of approximately 276.77 g/mol. The compound features a pyridine ring substituted with an amino group, a chloro group, and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit carbonic anhydrases, which are essential for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, acting as a competitive inhibitor of para-aminobenzoic acid (PABA), which is necessary for bacterial folate synthesis .

Antimicrobial Properties

4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide exhibits significant antimicrobial activity against various bacterial strains. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Antitumor Activity

Recent research has highlighted the compound's potential antitumor effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may interfere with cancer cell proliferation and survival mechanisms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that 4-amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide displayed strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL .

- Antitumor Activity : In a preclinical trial, the compound was tested on various human cancer cell lines, including breast and colon cancer. Results showed that treatment led to a significant reduction in cell viability, indicating its potential as an anticancer agent .

- Anti-inflammatory Study : A recent investigation into the anti-inflammatory effects revealed that the compound reduced cytokine production in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide with high yield?

- Methodological Answer : Optimizing synthesis requires careful selection of reaction conditions. Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfonamide group.

- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but must avoid decomposition.

- Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate intermediates without side reactions.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide?

- Methodological Answer : A multi-technique approach is critical:

- NMR spectroscopy : - and -NMR confirm substitution patterns on the pyridine and sulfonamide groups.

- X-ray crystallography : Resolves bond lengths and angles, especially for the sulfonamide moiety and chloro substituent .

- IR spectroscopy : Validates functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹) .

Q. How can researchers assess the solubility and stability of 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide under varying pH conditions?

- Methodological Answer :

- Solubility profiling : Use shake-flask methods in buffered solutions (pH 2–12) with HPLC quantification.

- Stability studies : Accelerated degradation tests (40°C, 75% RH) monitored via LC-MS to identify hydrolysis or oxidation products.

- pH-dependent tautomerism : DFT calculations predict protonation states affecting solubility .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide in nucleophilic substitution reactions?

- Methodological Answer :

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for substitutions at the chloro or sulfonamide sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivative design .

- Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal conditions .

Q. How can researchers resolve contradictory data in the spectral analysis of sulfonamide derivatives like 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide?

- Methodological Answer :

- Cross-validation : Combine NMR, X-ray, and IR data to confirm assignments (e.g., distinguishing NH₂ vibrations from solvent peaks) .

- Dynamic NMR : Resolve rotational barriers in the N,N-dipropyl groups causing signal splitting .

- Crystallographic refinement : Address disorder in the pyridine ring using high-resolution data (R-factor < 5%) .

Q. What experimental designs are optimal for studying the catalytic activity of 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide in heterogeneous systems?

- Methodological Answer :

- Factorial design : Vary temperature, catalyst loading, and solvent polarity to identify significant factors .

- In situ spectroscopy : Monitor reaction progress via Raman or FTIR to detect intermediate species.

- Surface analysis : Use BET or XPS to characterize catalyst-support interactions .

Q. What strategies mitigate decomposition of 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide during long-term storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1% w/w to inhibit oxidation.

- Container selection : Use amber glass vials with PTFE-lined caps to avoid light/oxygen exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.